Methyl 2,2,3,3-tetrafluoropropionate
Overview
Description
Methyl 2,2,3,3-tetrafluoropropionate is an organic compound with the molecular formula C4H4F4O2. It is a fluorinated ester, specifically a methyl ester of tetrafluoropropionic acid. This compound is known for its unique chemical properties due to the presence of four fluorine atoms, which significantly influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,2,3,3-tetrafluoropropionate typically involves the reaction of tetrafluoroethylene with methanol in the presence of a catalyst. One common method includes the following steps:
Reaction with Cyanide Salt: Tetrafluoroethylene reacts with a cyanide salt (such as sodium cyanide) and water in the presence of an alcohol (e.g., methanol) to form a 2,2,3,3-tetrafluoropropionate salt.
Kolbe Electrolysis: The resulting salt undergoes Kolbe electrolysis in an aqueous medium containing a water-miscible organic liquid to produce this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,2,3,3-tetrafluoropropionate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form tetrafluoropropionic acid and methanol.
Reduction: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed to hydrolyze the ester group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: Tetrafluoropropionic acid and methanol.
Reduction: Corresponding alcohols.
Scientific Research Applications
Methyl 2,2,3,3-tetrafluoropropionate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of methyl 2,2,3,3-tetrafluoropropionate involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in chemical reactions. The compound can participate in nucleophilic substitution reactions, where the ester group is a key site for reactivity. Additionally, the fluorine atoms can influence the electronic properties of the molecule, affecting its interactions with enzymes and other biological targets .
Comparison with Similar Compounds
- Methyl 2,3,3,3-tetrafluoropropionate
- Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate
- Methyl 2H-perfluoropropanoate
Comparison: Methyl 2,2,3,3-tetrafluoropropionate is unique due to the specific arrangement of fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater stability under various conditions. The presence of four fluorine atoms also enhances its hydrophobicity and lipophilicity, making it suitable for applications in diverse fields .
Properties
IUPAC Name |
methyl 2,2,3,3-tetrafluoropropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F4O2/c1-10-3(9)4(7,8)2(5)6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZYOEZOPLDMKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463267 | |
Record name | Methyl 2,2,3,3-tetrafluoropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1893-38-5 | |
Record name | Methyl 2,2,3,3-tetrafluoropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,2,3,3-tetrafluoropropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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